molecular formula C6H10N2O B13838957 2-Azetidinone, 3-amino-1-(2-propenyl)-

2-Azetidinone, 3-amino-1-(2-propenyl)-

Cat. No.: B13838957
M. Wt: 126.16 g/mol
InChI Key: IMCAXFJLBCTYCK-UHFFFAOYSA-N
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Description

3-Amino-1-prop-2-enylazetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-prop-2-enylazetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The general procedure includes the following steps:

    Formation of the Imine: An aldehyde or ketone reacts with an amine to form an imine.

    Cycloaddition Reaction: The imine reacts with a ketene in the presence of a base such as triethylamine to form the azetidinone ring.

For example, the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions with triethylamine as the base can yield 3-Amino-1-prop-2-enylazetidin-2-one .

Industrial Production Methods

Industrial production methods for 3-Amino-1-prop-2-enylazetidin-2-one would likely involve scaling up the Staudinger reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidinone ring.

    Reduction: Azetidine derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-prop-2-enylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cells.

    Biological Research: The compound can be used to study cell cycle effects and apoptosis in cancer cells.

    Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-Amino-1-prop-2-enylazetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison

3-Amino-1-prop-2-enylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to 3-Allylazetidin-2-one and 3-(Buta-1,3-dien-1-yl)azetidin-2-one, it has shown more potent antiproliferative activity in certain cancer cell lines .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-amino-1-prop-2-enylazetidin-2-one

InChI

InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2,5H,1,3-4,7H2

InChI Key

IMCAXFJLBCTYCK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(C1=O)N

Origin of Product

United States

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